![molecular formula C12H18N2O4 B14145629 2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol CAS No. 3480-51-1](/img/structure/B14145629.png)
2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol is an organic compound with a complex structure that includes both hydroxyl and amino functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol typically involves multiple steps. One common method starts with the nitration of a methyl-substituted benzene ring to introduce the nitro group. This is followed by a series of reactions to introduce the hydroxyl and amino groups. The final step often involves the reaction of the intermediate compound with ethanolamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxyl and amino sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the nitro group can produce primary amines.
科学的研究の応用
2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
類似化合物との比較
Similar Compounds
2-[2-Hydroxyethyl(methyl)amino]ethanol: Similar in structure but lacks the nitro group.
Ethanol, 2-[(2-aminoethyl)amino]-: Contains similar functional groups but differs in the arrangement and presence of the nitro group.
Uniqueness
What sets 2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol apart is the presence of both the nitro and hydroxyl groups, which provide unique reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry .
特性
CAS番号 |
3480-51-1 |
|---|---|
分子式 |
C12H18N2O4 |
分子量 |
254.28 g/mol |
IUPAC名 |
2-[2-hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol |
InChI |
InChI=1S/C12H18N2O4/c1-10-2-3-12(14(17)18)8-11(10)9-13(4-6-15)5-7-16/h2-3,8,15-16H,4-7,9H2,1H3 |
InChIキー |
JKOPDKCZEZLALL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CN(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


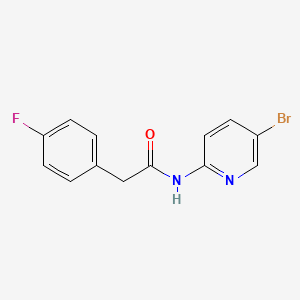
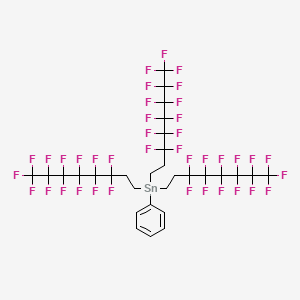
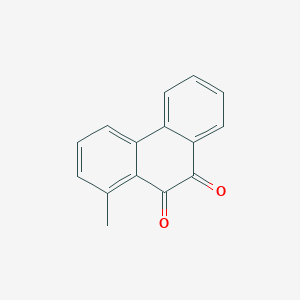
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide](/img/structure/B14145581.png)
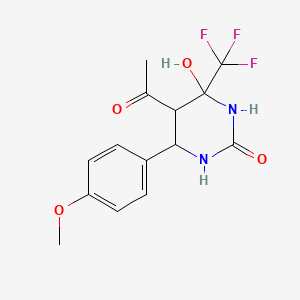
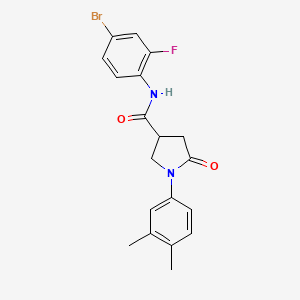
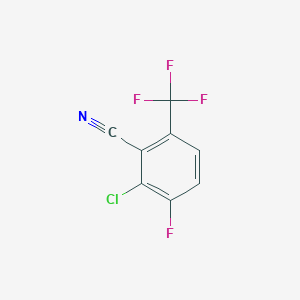
![N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide](/img/structure/B14145595.png)
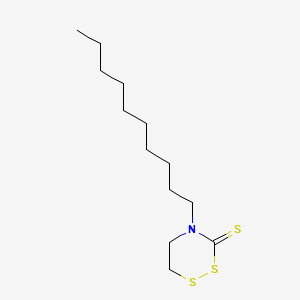
![(1Z)-N'-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B14145602.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14145618.png)
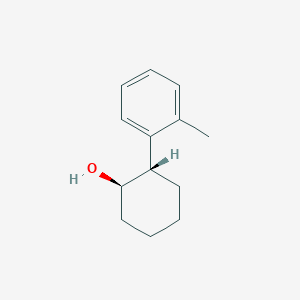
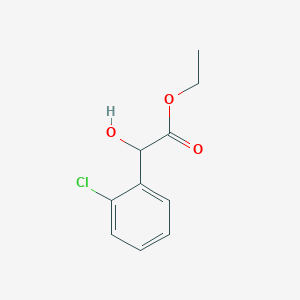
![N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14145654.png)
